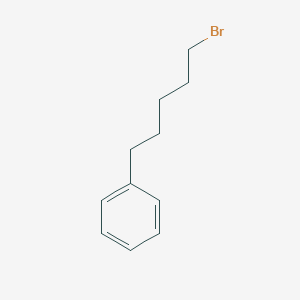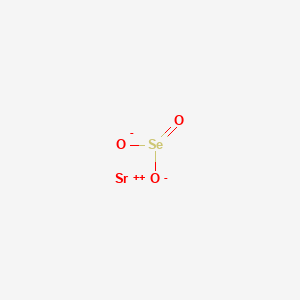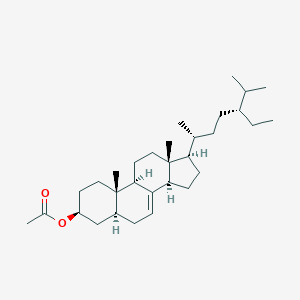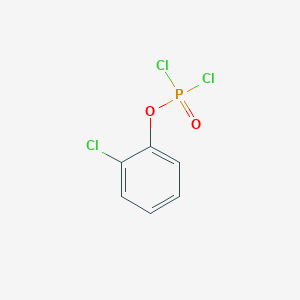
2-Chlorophenyl phosphorodichloridate
概要
説明
2-Chlorophenyl phosphorodichloridate is a chemical compound used in various chemical reactions and syntheses. It is particularly noted for its role in the formation of interribonucleoside phosphate bonds, as demonstrated in the synthesis of the anticodon triplet of yeast tRNALys (Seki & Mitsunobu, 1987).
Synthesis Analysis
The synthesis of 2-Chlorophenyl phosphorodichloridate involves its reaction with other compounds. For example, it reacts with 5-nitrobenzotriazole to form a reagent used in ribonucleoside modification (Seki & Mitsunobu, 1987). Additionally, derivatives of 2,4-dichlorophenyl and pentachlorophenyl phosphorodichloridates, which are closely related to 2-Chlorophenyl phosphorodichloridate, have been prepared and studied for their reactivity (Cremyln, David, & Kishore, 1972).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Chlorophenyl phosphorodichloridate has been studied through various methods. For instance, the crystal structure of related phosphorodiamidates has been determined, providing insights into the molecular arrangement of these compounds (Orji et al., 1994).
Chemical Reactions and Properties
2-Chlorophenyl phosphorodichloridate is involved in the phosphorylation of nucleoside base residues, demonstrating its reactivity and utility in nucleic acid chemistry (Reese & Richards, 1985). Its derivatives have been shown to exhibit fungicidal properties, highlighting its potential in various applications (Cremyln, David, & Kishore, 1972).
Physical Properties Analysis
The physical properties of 2-Chlorophenyl phosphorodichloridate derivatives, such as crystal structure and solubility, have been explored to understand their behavior in different environments (Orji et al., 1994).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, have been a focus of research. For example, the reactivity of 2-Chlorophenyl phosphorodichloridate in the formation of nucleoside phosphates and its stability in physiological conditions have been studied (Seki & Mitsunobu, 1987), (Singh & Prabha, 2010).
科学的研究の応用
Formation of Interribonucleoside Phosphate Bonds : This reagent has been used to form interribonucleoside phosphate bonds, aiding in the preparation of the anticodon triplet of yeast tRNALys. The reagent was shown to efficiently react with protected ribonucleosides, yielding dinucleoside phosphates in significant yields (Seki & Mitsunobu, 1987).
Synthesis of α-Glucosylated Mono- and Diphosphatidyl Glycerols : It's been used in synthesizing phosphotriester derivatives of protected α-glucosyl mono- and diphosphatidyl glycerols, essential components of bacterial cell walls (Boeckel, Oltvoort & Boom, 1981).
Phosphorylating Agent for Nucleoside Base Residues : This compound has been used as a phosphorylating agent for nucleoside base residues like guanine, thymine, and uracil (Reese & Richards, 1985).
Preparation of Antitumor Agents : It has been used in the synthesis of phosphoric acid esters of 7 beta-hydroxycholesterol and pyrimidine nucleosides, which have potential as antitumor agents (Ji et al., 1990).
Synthesis of Organophosphorochloridates : The chemical has been involved in synthesizing various derivatives of organophosphorochloridates, which have shown fungicidal properties (Cremyln, David & Kishore, 1972).
DNA and Oligonucleotide Synthesis : Used in the synthesis of oligonucleotides and DNA fragments, including the ideal Pribnow sequence of the promoter in DNA (Ohtsuka et al., 1982).
Degradation of Chlorophenols : Investigated for its role in the degradation of 2-chlorophenol under various reductive conditions, with implications for environmental remediation (Chang et al., 2004).
Electrochemical-Biological Mineralization : Used in the mineralization of 2-chlorophenol through a combined electrochemical and biological process, demonstrating potential in wastewater treatment (Arellano-González, González & Texier, 2016).
Antimicrobial and Antioxidant Activities : In the synthesis of various compounds exhibiting significant antimicrobial and antioxidant activities (Subramanyam et al., 2014).
Safety And Hazards
特性
IUPAC Name |
1-chloro-2-dichlorophosphoryloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3O2P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDPXPPHXDGHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164600 | |
| Record name | o-Chlorophenyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl phosphorodichloridate | |
CAS RN |
15074-54-1 | |
| Record name | Phosphorodichloridic acid, 2-chlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15074-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorophenyl phosphorodichloridate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Chlorophenyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-chlorophenyl dichlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chlorophenyl phosphorodichloridate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH4YQB3GEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

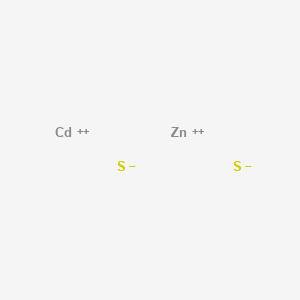

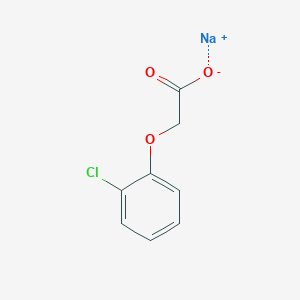
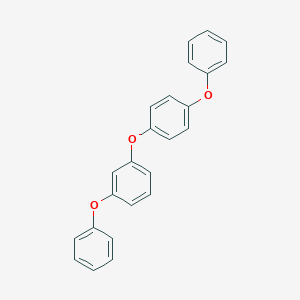
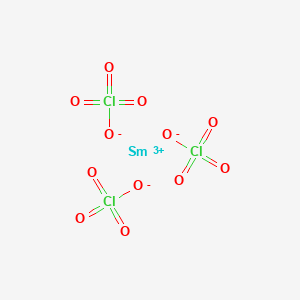
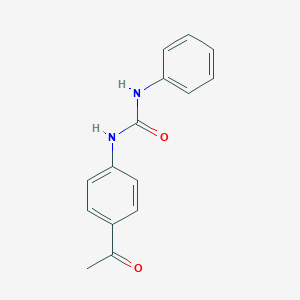
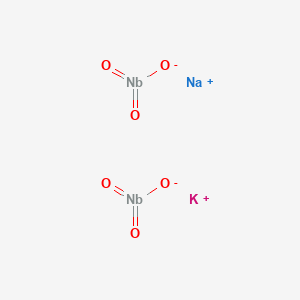
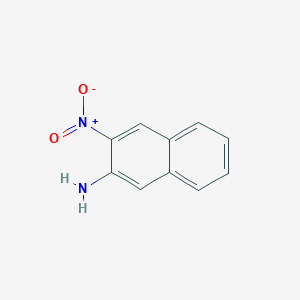
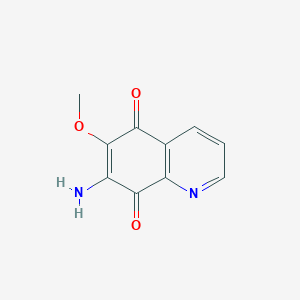

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)
